3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one
Description
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one (CAS: 1240529-21-8) is a bicyclic ketone featuring a nitrogen atom at the 3-position and an ethyl substituent. Its molecular formula is C₈H₁₃NO (MW: 139.19 g/mol) . Current availability data indicate it is temporarily out of stock, suggesting high demand or synthesis challenges .
Properties
CAS No. |
1240529-21-8 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 |
IUPAC Name |
3-ethyl-3-azabicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C8H13NO/c1-2-9-4-6-3-7(5-9)8(6)10/h6-7H,2-5H2,1H3 |
InChI Key |
DPOXVLYGMKIJAJ-UHFFFAOYSA-N |
SMILES |
CCN1CC2CC(C1)C2=O |
Canonical SMILES |
CCN1CC2CC(C1)C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations
The bicyclo[3.1.1]heptane framework is shared among analogs, but substituents at the 3-position critically influence properties:
| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one | Ethyl | 1240529-21-8 | C₈H₁₃NO | 139.19 | Flexible aliphatic chain, moderate steric bulk |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | Benzyl | 1240529-14-9 | C₁₃H₁₅NO | 201.27 | Aromatic ring for π-π interactions |
| 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one | Methyl | 1240526-26-4 | C₇H₁₁NO | 125.17 | Minimal steric hindrance, higher reactivity |
| 3-Azabicyclo[3.1.1]heptan-6-one HCl | H (HCl salt) | 1420793-66-3 | C₆H₁₀ClNO | 147.60 | Protonated nitrogen, enhanced water solubility |
Key Observations :
Physicochemical Properties
| Property | 3-Ethyl Derivative | 3-Benzyl Derivative | 3-Methyl Derivative | HCl Salt Form |
|---|---|---|---|---|
| Lipophilicity (LogP) | Moderate (~1.5*) | High (~2.8*) | Low (~0.9*) | Low (ionized form) |
| Solubility | Low in water | Very low in water | Moderate in water | High in water |
| Conformation | Chair/boat hybrid | Chair/boat hybrid† | Flexible | Rigid (salt) |
*Estimated based on substituent contributions. †X-ray data show variable chair/boat conformations in the piperidine ring, influenced by crystal packing .
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